N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide moiety linked via a sulfonylethyl chain to a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. The benzodioxole group is a common pharmacophore in bioactive molecules, particularly those targeting the central nervous system (CNS) .
Properties
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7S/c20-16(13-1-2-14-15(11-13)24-12-23-14)18-5-10-27(21,22)19-6-3-17(4-7-19)25-8-9-26-17/h1-2,11H,3-10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBIKIBUVFMFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a dioxaspirodecane moiety and a benzo[d][1,3]dioxole core. Its molecular formula is C25H22ClN5O6 with a molecular weight of 523.9 g/mol. The presence of the sulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with sigma receptors and other molecular targets.
Sigma Receptor Interaction
The sigma receptors (σ1 and σ2) are known to play significant roles in neuroprotection, pain modulation, and cancer biology. Studies have shown that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold exhibit high affinity for σ1 receptors, which could be leveraged for therapeutic applications in neurodegenerative diseases and cancer imaging .
The biological activity of this compound may involve:
- Receptor Binding : The compound's ability to bind selectively to σ1 receptors suggests a mechanism where it modulates receptor activity leading to downstream effects in cellular signaling pathways.
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation through its action on sigma receptors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN5O6 |
| Molecular Weight | 523.9 g/mol |
| Sigma Receptor Affinity | K(i) = 5.4 ± 0.4 nM |
| Selectivity for σ2 | 30-fold |
Case Study 1: Tumor Imaging
A study utilized an (18F)-labeled derivative of the compound for positron emission tomography (PET) imaging in mouse tumor xenograft models. The results indicated significant accumulation in human carcinoma and melanoma tissues, suggesting potential for non-invasive imaging techniques in oncology .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with the compound improved cognitive function and reduced neuronal death in animal models subjected to neurotoxic insults.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Note: The target compound’s molecular formula can be inferred as C₂₁H₂₅N₂O₇S based on its IUPAC name.
Analysis of Substituent Effects
Spiroazadecane Derivatives
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) : Shares the spirocyclic core but lacks the sulfonylethyl and benzodioxole groups. The ethyl ester substituent suggests utility as a synthetic intermediate rather than a bioactive molecule .
- CAS 955662-08-5: Incorporates a benzodioxole carboxamide but replaces the sulfonylethyl chain with a thiazole-carbonyl linker.
Sulfonyl-Containing Analogues
Functional Group Implications
- Benzodioxole vs. In contrast, thiazole-containing analogues (e.g., CAS 955662-08-5) may exhibit stronger hydrogen-bonding or metal coordination due to the nitrogen atom .
- Sulfonyl vs. Carbonyl Linkers: The sulfonylethyl chain in the target compound increases polarity and metabolic stability compared to carbonyl-linked derivatives. Sulfonyl groups are also known to enhance binding affinity in enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
